REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]1[N:14]2[C:15]3[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:16]=3[C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[N:18][CH2:19][C:13]2=[N:12][N:11]=1)C1C=CC=CC=1.Br.[OH-].[Na+].O>C(O)(=O)C.C(Cl)Cl>[C:20]1([C:17]2[C:16]3[CH:26]=[C:27]([Cl:30])[CH:28]=[CH:29][C:15]=3[N:14]3[C:10]([CH2:9][OH:8])=[N:11][N:12]=[C:13]3[CH2:19][N:18]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:2.3|
|
Name
|
1-(benzyloxymethyl)-6-phenyl- 8-chloro-4H-s-triazolo[4,3-a] [1,4]benzodiazepine
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=NN=C2N1C1=C(C(=NC2)C2=CC=CC=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 90 minutes at 80°
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°
|
Type
|
TEMPERATURE
|
Details
|
is maintained
|
Type
|
ADDITION
|
Details
|
subsequently added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethyl acetate/methanol (9:1)
|
Type
|
FILTRATION
|
Details
|
the solution is filtered through a column of 150 g of silica gel (Merck, particle size 0.05 - 0.2 mm)
|
Type
|
WASH
|
Details
|
the column eluted with ethyl acetate/methanol (9:1) to (7:3)
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from ethyl acetate/ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NCC=2N(C3=C1C=C(C=C3)Cl)C(=NN2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |